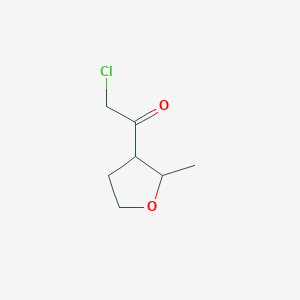

2-Chloro-1-(2-methyloxolan-3-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(2-methyloxolan-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2/c1-5-6(2-3-10-5)7(9)4-8/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHJFJNRLRRQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Classification and Nomenclature Within Chlorinated Ketones and Oxolane Derivatives

The systematic name 2-Chloro-1-(2-methyloxolan-3-yl)ethanone precisely describes the molecule's connectivity and functional groups according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. youtube.comyoutube.com The structure is fundamentally an ethanone (B97240), which indicates a two-carbon acyl group with a ketone functional group.

The classification of this compound is twofold:

Alpha-Chlorinated Ketone : The molecule is a classic example of an α-haloketone. wikipedia.org The prefix "2-Chloro" specifies that a chlorine atom is attached to the carbon atom adjacent to the carbonyl group (the α-carbon). This placement is critical to the compound's chemical reactivity. The presence of the electron-withdrawing carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov

Oxolane Derivative : The compound is substituted with a "2-methyloxolan-3-yl" group. "Oxolane" is the preferred IUPAC name for the saturated five-membered heterocyclic ether also commonly known as tetrahydrofuran (B95107) (THF). wikipedia.orgwikipedia.org The oxolane ring is substituted with a methyl group at the 2-position, and the entire ring is attached to the ethanone backbone via its 3-position. Oxolane and its derivatives are significant structural motifs in many natural products and are widely used in medicinal chemistry. nih.govchemicalbook.com

The nomenclature can be deconstructed as follows:

ethanone : The parent chain is a two-carbon ketone.

1-(...) : The substituent group is located on the carbonyl carbon (C1).

2-methyloxolan-3-yl : The substituent is a five-membered ether ring (oxolane) with a methyl group at position 2, connected to the parent chain at position 3.

2-Chloro- : A chlorine atom is located on the second carbon of the ethanone chain (the α-carbon).

Below is a table summarizing the key properties of the compound.

| Property | Value |

| IUPAC Name | This compound |

| Synonym | 2-Chloro-1-(2-methyltetrahydrofuran-3-yl)ethan-1-one bldpharm.com |

| Molecular Formula | C₇H₁₁ClO₂ |

| CAS Number | 1536138-67-6 bldpharm.com |

| Structural Class | α-Chloroketone, Oxolane Derivative |

Academic Significance and Research Scope of the Compound

The academic significance of 2-Chloro-1-(2-methyloxolan-3-yl)ethanone is inferred from the well-established utility of its core structures: the α-haloketone and the substituted oxolane ring.

Significance of the α-Haloketone Moiety: Alpha-haloketones are highly valued as versatile building blocks in organic synthesis. nih.govnih.gov Their synthetic utility stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bonded to the halogen. nih.govnih.gov This bifunctional nature allows them to participate in a wide array of chemical transformations. They are key precursors for the synthesis of numerous nitrogen-, sulfur-, and oxygen-containing heterocycles, many of which exhibit significant biological activity. nih.govresearchgate.net For instance, they react with thioamides or thioureas to form thiazoles, a common scaffold in pharmaceuticals. wikipedia.org

Significance of the Oxolane Moiety: The oxolane (tetrahydrofuran) ring is a privileged structure in medicinal chemistry. nih.govchemicalbook.com Its inclusion in a molecule can improve physicochemical properties such as solubility and metabolic stability. acs.org Oxetanes, the four-membered ring analogues, have been extensively studied as replacements for gem-dimethyl or carbonyl groups, and oxolanes share some of these beneficial characteristics. nih.govacs.org

Potential Research Scope: The combination of these two functionalities in a single molecule suggests that this compound could serve as a valuable intermediate for synthesizing novel, complex molecules. Its potential research applications could include:

Synthesis of Novel Heterocycles : It could be used as a starting material to construct new heterocyclic systems that incorporate the 2-methyloxolane moiety, potentially leading to compounds with unique pharmacological profiles.

Medicinal Chemistry : The compound could be a key intermediate in the synthesis of drug candidates, where the oxolane group acts as a bioisostere or a modulator of physicochemical properties, and the α-chloroketone function serves as a handle for further molecular elaboration. nih.govresearchgate.net

The table below outlines some fundamental reactions characteristic of α-haloketones, which would define the research scope of this compound.

| Reaction Type | Description |

| Nucleophilic Substitution | The halogen at the α-position is readily displaced by a wide range of nucleophiles (e.g., amines, thiols, cyanides). nih.gov |

| Favorskii Rearrangement | In the presence of a base, α-haloketones can rearrange to form carboxylic acid derivatives (esters or amides). wikipedia.orgnih.gov |

| Hantzsch Thiazole (B1198619) Synthesis | Reaction with a thioamide yields a thiazole ring, a common method for creating this heterocyclic core. wikipedia.org |

| Heterocycle Formation | Condensation with various reagents can lead to the formation of furans, pyrroles, and other heterocyclic systems. wikipedia.orgnih.gov |

Historical Context of Alpha Haloketone Chemistry in Synthetic Organic Research

Established Synthetic Routes to 2-Chloro-1-(2-methyloxolan-3-yl)ethanone

While specific literature detailing the synthesis of this compound is not extensively documented, established methodologies for the synthesis of analogous α-chloroketones from alcohol precursors provide a strong basis for a proposed synthetic route.

A plausible and efficient route to synthesize this compound originates from the corresponding secondary alcohol, 2-methyloxolan-3-ol. This transformation can be achieved through a direct, one-pot oxidation and α-chlorination sequence. A notable method for such a conversion involves the use of trichloroisocyanuric acid (TCCA) as both the oxidant and the chlorinating agent. organic-chemistry.orgorganic-chemistry.org

The proposed reaction mechanism proceeds in two stages within the same reaction vessel. Initially, the secondary alcohol is oxidized to the corresponding ketone, 1-(2-methyloxolan-3-yl)ethanone. Subsequently, this intermediate ketone undergoes an in-situ α-chlorination to yield the final product. For the conversion of secondary alcohols, the addition of methanol is often essential to promote the chlorination of the ketone intermediate, likely by facilitating the formation of the enol or enolate. organic-chemistry.org In some cases, a catalyst such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can be employed to facilitate the initial oxidation step. nih.gov

Table 1: Proposed Synthesis of this compound

| Precursor | Reagents | Additive/Catalyst | Typical Solvent | Key Transformation |

|---|

This approach is advantageous as it avoids the isolation of the intermediate ketone, making the process more streamlined and cost-effective. organic-chemistry.org

Transitioning a synthetic route from the laboratory to an industrial scale requires careful optimization of multiple parameters to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. For the proposed synthesis of this compound, several key factors must be considered:

Reagent Selection and Stoichiometry: While TCCA is a safe and readily available solid reagent, its cost and atom economy must be evaluated against other potential oxidant/chlorinating systems like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). Optimizing the stoichiometry of the reagents is crucial to maximize yield and minimize residual starting material and byproducts.

Process Safety and Thermal Management: The oxidation and chlorination reactions can be exothermic. On a large scale, effective heat management is critical to prevent runaway reactions. This involves using appropriate reactor designs (e.g., jacketed reactors), controlling the rate of reagent addition, and establishing clear thermal safety protocols.

Solvent and Catalyst Recovery: The choice of solvent impacts reaction kinetics, product solubility, and downstream processing. An ideal industrial solvent should be effective, inexpensive, safe, and easily recyclable. If a catalyst like TEMPO is used, developing a process for its efficient recovery and reuse is essential for economic viability.

Downstream Processing and Purification: The work-up procedure must be scalable. This includes managing and neutralizing acidic byproducts. Purification via distillation, crystallization, or chromatography must be optimized for high throughput and purity, minimizing solvent use and product loss.

Waste Management: The process will generate waste streams, including chlorinated organic byproducts and inorganic salts. A comprehensive waste management plan is required, focusing on minimizing waste generation at the source and treating unavoidable waste in an environmentally responsible manner.

Synthesis of Related α-Chloroketones and Analogous Systems

The broader field of α-chloroketone synthesis has seen significant innovation, with the development of advanced techniques that offer improved safety, efficiency, and stereocontrol.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of α-halo ketones, offering significant advantages in safety and scalability, particularly when dealing with hazardous reagents. A prominent example is the synthesis of chiral α-chloroketones using in-flow generated diazomethane (B1218177). nuph.edu.ua This process typically involves a multi-step sequence where an N-protected amino acid is first converted to a mixed anhydride. This intermediate then reacts with diazomethane, generated on-demand in a separate part of the flow system, to form an α-diazo ketone. The diazomethane is often generated and consumed in a tube-in-tube reactor, which allows the gaseous diazomethane to diffuse through a semi-permeable membrane into the reaction stream, avoiding the accumulation of this explosive intermediate. The resulting α-diazo ketone is then immediately quenched with a source of HCl to produce the final α-chloro ketone. nuph.edu.ua

More recent developments have demonstrated the synthesis of α-chloroketones from esters using transient chloromethyllithium in a continuous flow setup, achieving high yields and throughput in mere seconds of residence time. zendy.ioscientifiq.ai

Table 2: Advantages of Continuous Flow Synthesis for α-Chloroketones

| Feature | Advantage |

|---|---|

| On-Demand Reagent Generation | Safely handle hazardous intermediates like diazomethane by generating and consuming them in situ. |

| Enhanced Heat Transfer | The high surface-area-to-volume ratio of microreactors allows for precise temperature control of exothermic reactions. |

| Rapid Mixing and Reaction Times | Efficient mixing leads to faster reactions and improved yields. |

| Scalability | Production can be increased by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). |

| Process Control | Automated systems allow for precise control over reaction parameters, ensuring consistency and reproducibility. |

The development of catalytic, asymmetric methods to produce enantioenriched α-chloroketones is of high importance, as these chiral building blocks are precursors to many pharmaceuticals. Two primary strategies have been established:

Organocatalytic Electrophilic Chlorination: This approach utilizes a chiral organocatalyst, such as a secondary amine (e.g., proline or its derivatives), to activate a ketone substrate. The ketone reacts with the chiral amine to form a nucleophilic enamine intermediate. This chiral enamine then reacts with an electrophilic chlorine source, like N-chlorosuccinimide (NCS), in a stereocontrolled manner to afford the α-chloro ketone with high enantioselectivity. acs.orgmdpi.com Cinchona alkaloids have also been successfully employed as catalysts for the α-chlorination of β-keto esters. researchgate.net

Catalytic Enantioselective Nucleophilic Chlorination: A more recent and mechanistically distinct approach involves nucleophilic chlorination. In a groundbreaking method, racemic α-keto sulfonium salts are subjected to a dynamic kinetic resolution using a chiral thiourea catalyst. acs.orgnih.govscribd.com This system facilitates an enantioconvergent carbon-chlorine bond formation using simple, inexpensive, and green chlorine sources like aqueous sodium chloride (NaCl). acs.orgnih.govscribd.com The sulfonium group is crucial, enabling the dynamic kinetic resolution through a chiral anion binding mechanism in a phase-transfer system. acs.org

Table 3: Comparison of Asymmetric α-Chlorination Strategies

| Strategy | Catalyst Type | Chlorine Source | Key Intermediate |

|---|---|---|---|

| Electrophilic Chlorination | Chiral secondary amines, Cinchona alkaloids | Electrophilic (e.g., NCS) | Chiral Enamine / Enolate |

| Nucleophilic Chlorination | Chiral Thiourea | Nucleophilic (e.g., NaCl) | Racemic α-keto sulfonium salt |

α-Chloromethylketimines are valuable synthetic intermediates that can be prepared from α-chloroketones. The traditional method involves the direct condensation of an α-chloroketone with a primary amine. However, this reaction can be challenging due to the facile hydrolysis of the resulting imine, which complicates purification and often necessitates the use of the product in situ.

A modern, highly efficient, and atom-economical alternative is the gold-catalyzed hydroamination of 1-chloroalkynes. This method involves the reaction of a 1-chloroalkyne with an aromatic or aliphatic amine in the presence of a gold(I) catalyst. The reaction proceeds with equimolar amounts of the reactants, reaches complete conversion, and allows for the preparation and spectroscopic characterization of pure α-chloromethylketimines, which was previously difficult to achieve.

Table 4: Gold-Catalyzed Synthesis of α-Chloromethylketimines

| Reactant 1 | Reactant 2 | Catalyst | Key Advantages |

|---|

This catalytic procedure represents a significant advancement, providing a clean and general route to these versatile building blocks.

Strategies for Introducing the Oxolane Ring System into Ketone Structures

The formation of the oxolane, or tetrahydrofuran (B95107) (THF), ring is a fundamental transformation in organic synthesis due to its prevalence in a vast array of natural products and biologically active molecules. nih.gov When this ring system is adjacent to or part of a ketone structure, specialized synthetic strategies are required. These methods often involve intramolecular cyclization reactions where a tethered nucleophile attacks an electrophilic carbon to form the five-membered ether ring. Key strategies include intramolecular cyclization of hydroxy ketones, oxidative cyclizations, and radical-mediated ring closures.

One of the most direct methods for forming an oxolane ring within a ketone-containing molecule is through the intramolecular cyclization of a hydroxy ketone or its precursor. This can be achieved through various mechanisms, including nucleophilic substitution and reductive processes.

Cycloetherification of Hydroxy Ketones: The cyclization of ε-hydroxy-α,β-unsaturated ketones is a powerful method for generating tetrahydrofuran rings. organic-chemistry.org This process can be catalyzed by bifunctional organocatalysts, such as those based on Cinchona alkaloids, to achieve high enantioselectivity. organic-chemistry.org Another approach involves the use of a cation-binding oligoethylene glycol (oligoEG) catalyst with potassium fluoride (KF) as the base, which also provides excellent enantioselectivity for the synthesis of enantioenriched tetrahydrofurans from ε-hydroxy-α,β-unsaturated ketones. organic-chemistry.org

Reductive Cyclization of Diketones: The carbon skeleton of the target molecule can be assembled first, for example, as a 1,4-diketone, which is then subjected to a reductive cyclization to form the tetrahydrofuran ring. rsc.org A notable strategy involves a tandem reaction sequence beginning with the 1,2-addition of an aryllithium reagent to an α,β-unsaturated aldehyde. This is followed by a ruthenium-catalyzed redox isomerization of the resulting alkoxide to an enolate, which then undergoes dimerization via single-electron oxidation to form 2,3-dialkyl-1,4-diketones. rsc.org These diketones can then be reduced (e.g., with LiAlH₄) to the corresponding diols, which undergo diastereoselective cycloetherification using reagents like BF₃·OEt₂ to yield the desired tetrahydrofuran lignans. rsc.org

| Precursor Type | Reagents/Catalyst | Product Type | Key Features |

| ε-hydroxy-α,β-unsaturated ketone | Cinchona-alkaloid-thiourea organocatalyst | Enantioenriched Tetrahydrofuran | High enantioselectivity at ambient temperature. organic-chemistry.org |

| 1,4-Diketone | 1. LiAlH₄ (Reduction) 2. BF₃·OEt₂ (Cycloetherification) | Substituted Tetrahydrofuran | Diastereoselective cyclization of the intermediate diol. rsc.org |

Radical reactions offer an alternative pathway for the construction of tetrahydrofuran rings, particularly for forming substituted systems. These methods often involve the generation of a carbon-centered radical that subsequently cyclizes onto a tethered double bond.

Radical Carbonylation/Cyclization: This strategy allows for the construction of tetrahydrofuran-3-ones. The process starts with a radical precursor which undergoes carbonylation with carbon monoxide under pressure. The resulting acyl radical then cyclizes in an intramolecular fashion to form the ketone-containing ring system. This approach has been successfully applied to synthesize both tetrahydrofuran-3-ones and the analogous pyrrolidin-3-ones.

Intramolecular Radical Cyclization: The intramolecular cyclization of radicals can be influenced by Lewis acids to control diastereoselectivity. For instance, in the synthesis of 2,4-disubstituted tetrahydrofurans, the unperturbed reaction typically yields the trans-isomer as the major product. However, the addition of trialkylaluminum Lewis acids can reverse this selectivity, favoring the cis-isomer.

| Strategy | Key Reagents | Product | Diastereoselectivity Control |

| Radical Carbonylation/Cyclization | TTMS, AIBN, CO (80 atm) | Tetrahydrofuran-3-one | Not specified |

| Lewis Acid-Mediated Radical Cyclization | Bu₃SnH, AIBN, Trialkylaluminum | 2,4-Disubstituted Tetrahydrofuran | Reversal of diastereoselectivity from trans to cis. |

Oxidative cyclization provides a method for constructing tetrahydrofuran rings by generating radical cation intermediates from electron-rich functional groups like enol ethers. These intermediates can be trapped intramolecularly by nucleophiles such as alcohols. nih.gov

This approach involves the oxidation of an enol ether or a ketene dithioacetal, which triggers the cyclization. The stereochemical outcome of these reactions is often controlled by either stereoelectronic or steric factors. nih.gov For example, cyclizations initiated by the oxidation of an enol ether are typically governed by stereoelectronic effects. In contrast, using a ketene dithioacetal leads to higher stereoselectivity due to steric interactions involving the larger ketene acetal group. nih.gov This methodology has been applied to the synthesis of key building blocks for natural products. nih.gov

[3+2] Annulation reactions and molecular rearrangements represent powerful and convergent approaches to highly substituted tetrahydrofurans. nih.gov

[3+2] Annulation: This strategy involves the reaction of a three-atom component with a two-atom component to form the five-membered ring in a single step. For instance, the reaction of donor-acceptor cyclopropanes with aldehydes, catalyzed by Lewis acids like Sn(OTf)₂, can produce pentasubstituted tetrahydrofurans with high diastereoselectivity. organic-chemistry.org

Prins Cyclization-Pinacol Rearrangement: A sophisticated method developed by Overman involves an initial Prins cyclization of an oxonium ion, generated from an alcohol and an aldehyde, with a tethered alkene. nih.gov The resulting carbocation intermediate then undergoes a pinacol rearrangement. This sequence provides access to a wide array of 3-acyl tetrahydrofuran derivatives with excellent diastereoselectivity. nih.gov

Friedel-Crafts Cyclization: Intramolecular Friedel-Crafts reactions can be employed to form a ketone ring fused to a furan (an oxolane precursor). A key strategy involves the acylation of a furan derivative, followed by steps to introduce a side chain, and then a final intramolecular Friedel-Crafts cyclization to form a seven-membered ketone fused to the furan ring. acs.org

Nucleophilic Substitution Reactions at the Chloro Group

The α-chloroketone moiety is a key functional group that readily participates in nucleophilic substitution reactions. nih.gov The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-chlorine bond, making it susceptible to attack by various nucleophiles. sydney.edu.au This reactivity is a cornerstone of the synthetic utility of α-haloketones in forming new carbon-heteroatom bonds. nih.gov

Amination Reactions

The reaction of this compound with primary and secondary amines is expected to proceed via a nucleophilic substitution mechanism to yield the corresponding α-aminoketones. This type of reaction is well-established for α-chloroketones. nih.gov The nitrogen atom of the amine acts as the nucleophile, displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. The resulting α-aminoketones are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds.

A representative amination reaction can be depicted as follows:

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Primary or Secondary Amine (e.g., RNH2, R2NH) | 2-(Amino)-1-(2-methyloxolan-3-yl)ethanone | Solvent, Base (e.g., Triethylamine, Potassium Carbonate) |

Etherification Reactions

Etherification at the α-position can be achieved by reacting this compound with alkoxides or phenoxides. The oxygen nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride and the formation of an α-ether ketone. These reactions are typically performed under basic conditions to generate the alkoxide or phenoxide in situ.

The general scheme for etherification is as follows:

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Alcohol or Phenol (ROH) | 2-(Alkoxy/Phenoxy)-1-(2-methyloxolan-3-yl)ethanone | Base (e.g., Sodium Hydride, Potassium Carbonate), Solvent |

Thiolation Reactions

Similarly, thiolation can be accomplished by treating this compound with thiols or their corresponding thiolates. Sulfur nucleophiles are generally very effective in substitution reactions with α-haloketones, leading to the formation of α-thioketones. These products are versatile intermediates for the synthesis of sulfur-containing heterocycles like thiophenes. nih.gov

The thiolation reaction can be summarized as:

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Thiol (RSH) | 2-(Thio)-1-(2-methyloxolan-3-yl)ethanone | Base (e.g., Sodium Hydroxide, Triethylamine), Solvent |

Reduction Reactions of the Carbonyl Moiety

The carbonyl group of this compound can be selectively reduced to a hydroxyl group using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.gov The choice of reducing agent can influence the outcome, particularly with respect to the potential for concomitant reduction of the chloro group. Sodium borohydride is a milder reducing agent and is generally preferred for the selective reduction of ketones in the presence of alkyl halides. The resulting chlorohydrin can be a useful precursor for the synthesis of epoxides or other difunctionalized compounds.

Oxidation Reactions Involving the Oxolane Ring

The oxolane (tetrahydrofuran) ring is generally stable to many oxidizing agents. However, under specific conditions, oxidation can occur, typically at the carbon atoms adjacent to the ether oxygen. researchgate.net Catalytic oxidation of tetrahydrofuran can lead to the formation of γ-butyrolactone. rsc.org In the context of this compound, such an oxidation would represent a significant transformation of the heterocyclic core. The reaction conditions would need to be carefully controlled to avoid undesired side reactions involving the α-chloroketone functionality.

Domino and Cascade Reactions Utilizing α-Chloroketone Scaffolds

Nucleophilic Addition Reactions Leading to Cyclic Ether Derivatives

The presence of the carbonyl group in this compound makes it susceptible to nucleophilic attack. While nucleophilic addition is a common reaction for ketones, the subsequent reactions of the tetrahedral intermediate can be influenced by the α-chloro substituent. In certain cases, these reactions can lead to the formation of new cyclic ether derivatives.

One plausible pathway involves the initial nucleophilic addition to the carbonyl carbon. The resulting tetrahedral alkoxide intermediate can then undergo an intramolecular nucleophilic substitution if a suitable nucleophile is part of the initial attacking molecule. However, a more direct transformation leading to new cyclic ethers involves the reaction of the α-haloketone moiety with dinucleophilic reagents.

For instance, the reaction of α-haloketones with reagents containing two nucleophilic centers, such as 1,2- or 1,3-diols, can lead to the formation of five- or six-membered heterocyclic ethers, respectively. While specific studies on this compound are not prevalent, the general reactivity of α-haloketones suggests that it would participate in such reactions.

A notable example of such a transformation is the synthesis of dihydrofurans from the reaction of α-haloenones with carbon nucleophiles derived from active methylene (B1212753) compounds. nih.gov Although this compound is not an enone, its α-chloro ketone functionality provides a reactive site for nucleophilic attack.

The general mechanism for nucleophilic addition to a ketone involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orglibretexts.org The fate of this intermediate determines the final product.

Table 1: Plausible Nucleophilic Addition Reactions and Resulting Cyclic Ether Derivatives

| Nucleophile | Reagent Example | Potential Cyclic Ether Product | Reaction Conditions |

| Hydroxide | Sodium Hydroxide | Favorskii rearrangement products, not typically a direct route to new cyclic ethers. | Basic |

| Alkoxide | Sodium Ethoxide | Can lead to substitution of the chloride or Favorskii rearrangement. | Basic |

| Diol | Ethylene Glycol | Formation of a spirocyclic ketal ether. | Acidic |

| Thiol | Ethanethiol | Formation of a thioacetal. | Acidic |

Enolate Chemistry and Reactivity Profiles of the Alpha-Carbonyl System

The presence of a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) in this compound allows for the formation of an enolate ion under basic conditions. libretexts.org Enolates are powerful nucleophiles and are key intermediates in many carbon-carbon bond-forming reactions. beilstein-journals.orgrug.nl

The formation of the enolate involves the deprotonation of the α-carbon. In the case of this compound, there are two potential sites for deprotonation: the chlorinated α-carbon and the α'-carbon within the oxolane ring. The acidity of the α-proton on the chlorinated carbon is increased due to the electron-withdrawing inductive effect of both the carbonyl group and the chlorine atom. This makes it the more likely site of deprotonation.

The regioselectivity of enolate formation can be controlled by the reaction conditions, such as the base used, the temperature, and the solvent. bham.ac.uk

Kinetic Enolate: Formed faster, usually with a strong, sterically hindered base at low temperatures. In this case, deprotonation would likely occur at the less substituted α'-position within the ring, if accessible.

Thermodynamic Enolate: The more stable enolate, favored under conditions that allow for equilibrium to be established (e.g., a weaker base, higher temperatures). For this compound, the enolate formed by deprotonation of the chlorinated carbon is expected to be the thermodynamic enolate.

Once formed, the enolate of this compound is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon or the oxygen atom. bham.ac.uk

C-alkylation: Reaction at the α-carbon is the more common pathway, leading to the formation of a new carbon-carbon bond.

O-alkylation: Reaction at the oxygen atom leads to the formation of an enol ether.

The reactivity of the enolate can be harnessed in various synthetic transformations, including aldol (B89426) reactions and alkylations. However, the presence of the chlorine atom on the enolate-forming carbon can also lead to other reaction pathways, such as the Favorskii rearrangement.

Table 2: Reactivity Profile of the Alpha-Carbonyl System

| Reaction Type | Reagents | Intermediate | Product Type | Key Features |

| Enolate Formation (Kinetic) | Lithium diisopropylamide (LDA), -78 °C | Kinetic Enolate | - | Favors the less substituted α'-position. |

| Enolate Formation (Thermodynamic) | Sodium hydride (NaH), room temperature | Thermodynamic Enolate | - | Favors the more stable enolate at the chlorinated α-carbon. |

| Aldol Addition | Aldehyde or Ketone, Base | Enolate | β-Hydroxy ketone | C-C bond formation. |

| Alkylation | Alkyl Halide, Base | Enolate | α-Alkylated ketone | C-C bond formation. |

| Favorskii Rearrangement | Strong Base (e.g., NaOH) | Cyclopropanone intermediate | Carboxylic acid derivative | A characteristic reaction of α-haloketones with non-enolizable α'-positions. |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Chloro 1 2 Methyloxolan 3 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-Chloro-1-(2-methyloxolan-3-yl)ethanone. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed molecular map can be constructed.

In the ¹H NMR spectrum, the aldehyde proton is notably absent, but the protons adjacent to the carbonyl group (α-protons) on the chloromethyl group (-CH₂Cl) are expected to be significantly deshielded, appearing as a singlet in the downfield region, typically around 4.5-4.7 ppm. nih.govresearchgate.net The protons on the 2-methyloxolane ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The proton at the C3 position, being adjacent to the electron-withdrawing acetyl group, would also be shifted downfield. The methyl group at the C2 position would appear as a doublet.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) is highly characteristic and expected to resonate in the far downfield region, typically between 190-210 ppm. libretexts.org The carbon of the chloromethyl group (-CH₂Cl) would appear around 45-50 ppm, while the carbons of the oxolane ring would be found in the aliphatic region, with the carbon attached to the oxygen (C2 and C5) being the most deshielded among them. niscpr.res.in The presence of halogen atoms alpha to a carbonyl group tends to decrease the electron density around the oxygen atom, which can be observed in ¹⁷O-NMR spectroscopy. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| Carbonyl (C=O) | N/A | 195-205 | Characteristic region for ketone carbonyls. libretexts.org |

| Chloromethyl (-CH₂Cl) | 4.5 - 4.7 (singlet) | 45 - 50 | Deshielding by adjacent carbonyl and chlorine. nih.gov |

| Oxolane C3-H | 3.5 - 4.0 (multiplet) | 50 - 55 | Deshielding by adjacent carbonyl group. |

| Oxolane C2-H | 4.0 - 4.5 (multiplet) | 75 - 85 | Deshielding by adjacent oxygen atom. |

| Oxolane C5-H₂ | 3.7 - 4.2 (multiplet) | 65 - 75 | Deshielding by adjacent oxygen atom. |

| Oxolane C4-H₂ | 1.8 - 2.4 (multiplet) | 25 - 35 | Standard aliphatic region. |

| Methyl (-CH₃) | 1.2 - 1.5 (doublet) | 15 - 20 | Standard aliphatic methyl group. |

Mass Spectrometry (MS) Applications in Complex Mixture Analysis and Structural Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

For this compound, the molecular ion peak (M⁺) would be expected, showing a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). fiveable.me Key fragmentation pathways for ketones include α-cleavage and the McLafferty rearrangement. libretexts.orgfiveable.me α-cleavage on either side of the carbonyl group is a dominant fragmentation route. fiveable.me Cleavage of the C-C bond between the carbonyl and the chloromethyl group would yield an acylium ion corresponding to the 2-methyloxolane-3-carbonyl moiety and a chloromethyl radical. Conversely, cleavage between the carbonyl and the oxolane ring would generate a chloroacetyl cation (CH₂ClCO⁺) and a 2-methyloxolan-3-yl radical. The mass spectra of tetrahydrofuran (B95107) derivatives are also characterized by the cleavage of the ring itself. oup.com

Table 2: Predicted Key Mass Fragments for this compound

| m/z (for ³⁵Cl) | Predicted Fragment Ion | Formation Pathway |

| 162/164 | [C₇H₁₁ClO₂]⁺ | Molecular Ion (M⁺) |

| 127 | [C₆H₉O₂]⁺ | α-cleavage (Loss of •CH₂Cl) |

| 85 | [C₅H₉O]⁺ | Fragmentation of the oxolane ring |

| 77/79 | [C₂H₂ClO]⁺ | α-cleavage (Loss of •C₅H₉O) |

| 57 | [C₄H₉]⁺ | Further fragmentation |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS Methodologies

Combining liquid chromatography with mass spectrometry (LC-MS) allows for the analysis of complex mixtures by separating components prior to their introduction into the mass spectrometer. For a compound like this compound, reversed-phase LC using a C18 column would be a standard approach for separation from impurities or other components in a mixture. nih.gov The mass spectrometer serves as a highly sensitive and selective detector.

Tandem mass spectrometry (MS/MS) provides even greater structural detail. In a tandem MS experiment, a specific precursor ion (e.g., the molecular ion at m/z 162) is selected, fragmented, and the resulting product ions are analyzed. This process helps to confirm the structure of the parent molecule and can be used for highly selective and sensitive quantification in complex matrices. The use of tetrahydrofuran (THF) as a solvent in sample preparation for MS analysis should be approached with caution, as it can form peroxides that may cause oxidation of the analyte. benicewiczgroup.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. mdpi.com Given the ketone functionality and relatively low molecular weight of this compound, it is expected to be amenable to GC analysis. The compound would be separated from other volatile components based on its boiling point and interaction with the GC column stationary phase. The coupled mass spectrometer would then provide mass spectra for identification, utilizing the fragmentation patterns described previously. GC-MS offers high sensitivity, often reaching detection limits in the parts-per-trillion (ppt) range. researchgate.net

High Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical and chemical compounds. For a non-UV absorbing compound, detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used. However, the ketone carbonyl group in this compound allows for UV detection at lower wavelengths.

A significant application of HPLC for this molecule is the separation of its enantiomers. Since the compound possesses at least two chiral centers (C2 and C3 of the oxolane ring), it can exist as multiple stereoisomers. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common method for resolving enantiomers. csfarmacie.cznih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely effective for a broad range of chiral compounds, including ketones. phenomenex.comlookchem.com The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. Normal-phase chromatography (e.g., using hexane/alcohol mobile phases) is often employed for these separations. phenomenex.com

Advanced Chromatographic Techniques (e.g., Gas Chromatography-Ion Mobility Spectrometry)

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an advanced analytical technique that provides an additional dimension of separation beyond the GC retention time. chromatographyonline.com After separation by the GC column, molecules are ionized and enter an ion mobility spectrometer, where they are separated based on their size, shape, and charge as they drift through a gas under the influence of an electric field. researchgate.netnih.gov This drift time is converted to a parameter called the reduced ion mobility (K₀) or collision cross-section (CCS), which is a characteristic of the ion's structure.

For this compound, GC-IMS would provide a two-dimensional fingerprint (retention time vs. drift time), offering very high selectivity and confidence in identification, even in complex matrices. mdpi.comchromatographyonline.com This is particularly useful for distinguishing isomers that might have similar retention times. Predicted CCS values can be calculated for different adducts of a molecule, providing a reference for experimental data. uni.lu

Chiral Analysis Methods, Including Chiral Derivatization Reagents

Beyond chiral HPLC, other methods exist for chiral analysis. One important strategy involves chiral derivatization. jfda-online.com In this approach, the enantiomers of this compound are reacted with a chiral derivatizing agent to form a pair of diastereomers. jfda-online.comnih.gov These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography (GC or HPLC). jfda-online.com

For ketones, derivatization often targets the carbonyl group. For example, reaction with a chiral hydrazine or hydroxylamine derivative can form diastereomeric hydrazones or oximes. The choice of reagent is critical and depends on the specific functional groups present in the analyte. gcms.czgreyhoundchrom.com This derivatization not only enables chiral separation but can also improve chromatographic behavior and detection sensitivity. nih.gov For instance, a derivatizing agent containing a fluorophore can be used to significantly enhance detection limits in fluorescence-based HPLC. nih.gov

Theoretical and Computational Studies on 2 Chloro 1 2 Methyloxolan 3 Yl Ethanone

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations are indispensable tools for elucidating the detailed mechanisms of chemical reactions, providing information on transition states, intermediates, and the energy landscapes of reaction pathways. rsc.orgresearchgate.net For 2-Chloro-1-(2-methyloxolan-3-yl)ethanone, such calculations can predict its behavior in various chemical transformations.

The presence of an α-chloro ketone moiety suggests that a primary reaction pathway would be nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. Another potential reaction is the keto-enol tautomerism, which plays a crucial role in many organic reactions. orientjchem.org

Using methods like Density Functional Theory (DFT), one can model these reaction pathways. researchgate.net Calculations would typically involve:

Geometry Optimization: Finding the lowest energy structures of reactants, products, intermediates, and transition states.

Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic data like zero-point vibrational energy (ZPVE) and thermal corrections.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the intended reactants and products. rsc.org

Table 1: Hypothetical Energetic Data for a Nucleophilic Substitution Reaction This table illustrates the type of data obtained from quantum chemical calculations for the reaction of this compound with a generic nucleophile (Nu⁻).

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.00 | 0.00 |

| Transition State | +15.2 | +16.5 |

| Products | -10.8 | -9.7 |

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of this compound is complex, featuring a flexible five-membered oxolane ring and multiple rotatable single bonds. The spatial arrangement of its atoms (conformation) significantly influences its reactivity and stereochemical outcomes.

The tetrahydrofuran (B95107) (oxolane) ring is known to adopt non-planar conformations, typically described as envelope and twist forms, to relieve ring strain. unicamp.br Furthermore, the substituents at positions 2 and 3 can exist in various pseudo-axial and pseudo-equatorial orientations. The relative orientation of the chloroacetyl group with respect to the methyl group is also critical.

Computational conformational analysis can be performed using molecular mechanics (MM) for rapid screening or more accurate quantum mechanical (QM) methods. These calculations identify the most stable, low-energy conformers and the energy barriers between them. The resulting population of conformers, determined by a Boltzmann distribution, dictates the molecule's ground-state structure.

Understanding the preferred conformation is crucial for predicting the stereochemistry of reactions. For instance, in a nucleophilic attack on the carbonyl carbon, the direction of approach (from which face of the molecule) is often controlled by steric hindrance from nearby substituents. The lowest energy transition state will correspond to the attack trajectory that minimizes these unfavorable steric interactions. Advanced computational methods can accurately predict which stereoisomer will be the major product. acs.orgnih.gov

Table 2: Representative Conformational Analysis Results This table shows hypothetical relative energies for different conformations of this compound, where the orientation of the chloroacetyl group relative to the methyl group is varied.

| Conformer | Dihedral Angle (°C-C-C=O) | Relative Energy (kcal/mol) | Predicted Population (%) |

| A (Anti-periplanar) | 180 | 0.00 | 75.5 |

| B (Gauche) | 60 | 1.10 | 14.1 |

| C (Gauche) | -60 | 1.25 | 10.4 |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions, particularly in solution. nih.govacs.org For this compound, MD simulations can reveal how it interacts with solvent molecules, which can profoundly affect its stability and reactivity.

The molecule possesses several sites for intermolecular interactions:

The ketone oxygen can act as a hydrogen bond acceptor with protic solvents like water or alcohols.

The ether oxygen in the oxolane ring is also a potential hydrogen bond acceptor.

The entire molecule has a dipole moment, leading to dipole-dipole interactions with polar solvent molecules.

Nonpolar parts of the molecule will engage in weaker van der Waals forces (dispersion forces).

MD simulations can map the solvation shell around the molecule, showing the preferred location and orientation of solvent molecules. nih.govresearchgate.net This is particularly important for understanding reaction mechanisms where solvent molecules may actively participate, for example, by stabilizing charged intermediates or facilitating proton transfer. researchgate.net The strength of these solute-solvent interactions can be quantified, providing insight into properties like solubility. nih.gov

Table 3: Expected Intermolecular Interactions with Various Solvents

| Solvent Type | Primary Interaction Type | Interacting Site on Solute | Typical Energy Range (kcal/mol) |

| Protic (e.g., Water) | Hydrogen Bonding | Ketone Oxygen, Ether Oxygen | 3 - 10 |

| Polar Aprotic (e.g., Acetone) | Dipole-Dipole | Entire Molecule (Dipole Moment) | 1 - 5 |

| Nonpolar (e.g., Hexane) | Dispersion Forces | Entire Molecule | < 1 |

Structure-Reactivity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (QSRR) models are statistical tools used to correlate a molecule's structural or computed properties with its activity or reactivity. researchgate.netacs.org By studying a series of compounds related to this compound, a predictive model for their reactivity could be developed.

This process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be:

Electronic: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), partial atomic charges, and dipole moment. researchgate.netnih.gov

Steric: Molecular volume, surface area, and specific shape indices.

Hydrophobic: The partition coefficient (logP), which describes how the molecule distributes between an oily and an aqueous phase.

These descriptors are then used as variables in a multiple linear regression or machine learning algorithm to build an equation that predicts a specific reactivity parameter (e.g., the rate constant of a reaction). acs.org For instance, one could investigate how changing the substituent at the 2-position of the oxolane ring (e.g., from methyl to ethyl) or replacing the chlorine with bromine affects the rate of nucleophilic substitution. A successful QSAR model could then be used to predict the reactivity of new, unsynthesized analogues. researchgate.netresearchgate.net

Table 4: Illustrative Molecular Descriptors for QSAR Modeling This table presents a hypothetical set of calculated descriptors that could be used to build a structure-reactivity model.

| Descriptor | Definition | Hypothetical Value | Potential Influence on Reactivity |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV | Lower energy may indicate higher susceptibility to nucleophilic attack. |

| LogP | Octanol-Water Partition Coefficient | 1.8 | Influences solubility and transport to the reaction site. |

| Dipole Moment | Measure of molecular polarity | 2.5 D | Affects interactions with polar solvents and reagents. |

| Atomic Charge on Cα | Partial charge on the carbon bearing the chlorine | +0.15 e | A more positive charge would enhance the rate of nucleophilic substitution. |

Synthetic Applications and Derivatization Strategies of 2 Chloro 1 2 Methyloxolan 3 Yl Ethanone in Organic Synthesis

Role as a Versatile Intermediate in General Organic Compound Synthesis

The reactivity of the α-chloroketone functional group in 2-Chloro-1-(2-methyloxolan-3-yl)ethanone is the cornerstone of its utility as a versatile intermediate. The presence of a chlorine atom alpha to a carbonyl group provides two electrophilic sites, the carbonyl carbon and the α-carbon, which can be selectively targeted by a wide range of nucleophiles. This dual reactivity allows for the construction of numerous carbon-carbon and carbon-heteroatom bonds, forming the basis for the synthesis of a multitude of organic compounds.

The general reactivity of α-chloroketones allows them to participate in a variety of classical organic reactions, including nucleophilic substitution, Favorskii rearrangement, and the formation of epoxides. These reactions can be employed to introduce new functional groups and build molecular complexity, making this compound a valuable starting material for multi-step syntheses.

Precursor in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The structural motifs present in this compound are of significant interest in the design and synthesis of biologically active molecules. The tetrahydrofuran (B95107) ring, in particular, is a common feature in many natural products and synthetic compounds with pharmaceutical and agrochemical applications.

Building Block for Potential Therapeutic Agents (e.g., Antiviral, Anticancer Scaffolds)

The incorporation of the 2-methyloxolane moiety from this compound can be a strategic step in the synthesis of potential therapeutic agents. The tetrahydrofuran ring can serve as a key structural scaffold, influencing the molecule's conformation and its interaction with biological targets. While specific examples directly utilizing this compound in the synthesis of antiviral or anticancer agents are not extensively documented in publicly available literature, the general importance of α-chloroketones and tetrahydrofuran derivatives in medicinal chemistry suggests its potential in this area. For instance, α-chloroketones have been investigated as precursors for compounds with potential anticancer activity. The development of novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives has shown promise for anticancer efficacy in ovarian cancer.

Intermediate in the Synthesis of Protease Inhibitors

α-Chloroketones are a well-established class of reactive intermediates used in the design of irreversible inhibitors for various proteases. The electrophilic α-carbon can react with nucleophilic residues in the active site of an enzyme, such as the thiol group of a cysteine residue or the hydroxyl group of a serine residue, leading to covalent modification and inactivation of the enzyme. Given this precedent, this compound could potentially serve as a precursor for the synthesis of novel protease inhibitors, where the 2-methyloxolane moiety could contribute to the binding affinity and selectivity of the inhibitor.

Derivatization for the Synthesis of Novel Heterocyclic Systems

The reactivity of this compound makes it an excellent starting point for the synthesis of various heterocyclic compounds. The α-chloroketone functionality can be readily transformed into different cyclic structures through reactions with appropriate reagents.

Furan (B31954) Derivative Synthesis Utilizing α-Chloroketones

The synthesis of furan derivatives from α-chloroketones is a well-established synthetic strategy. One common approach involves the reaction of an α-chloroketone with a β-dicarbonyl compound or its enolate, followed by cyclization and dehydration to form the furan ring. This method, known as the Feist-Benary furan synthesis, provides a versatile route to a wide range of substituted furans. While specific applications of this compound in this reaction are not detailed in the available literature, its structure is amenable to this type of transformation, potentially leading to the synthesis of novel furan-tetrahydrofuran hybrid molecules.

| Reaction Name | Description | Starting Materials |

| Paal-Knorr Furan Synthesis | Acid-catalyzed cyclization of 1,4-dicarbonyl compounds. | 1,4-Dicarbonyl compounds |

| Feist-Benary Furan Synthesis | Reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. | α-Halo ketone, β-Dicarbonyl compound |

Tetrahydrofuran Derivative Synthesis

The existing tetrahydrofuran ring in this compound can be further functionalized or can influence the stereochemical outcome of reactions at the α-chloroketone moiety. The synthesis of complex tetrahydrofuran derivatives is an active area of research due to their prevalence in natural products with interesting biological activities. Various synthetic methods have been developed for the stereoselective synthesis of tetrahydrofurans. While direct derivatization of the tetrahydrofuran ring of this compound is a possibility, its primary role is often as a scaffold upon which further chemical transformations are performed.

| Synthesis Approach | Key Features |

| Intramolecular Williamson Ether Synthesis | Formation of the THF ring via intramolecular cyclization of a haloalcohol. |

| [3+2] Cycloadditions | Reactions of carbonyl ylides with alkenes to form the tetrahydrofuran ring. |

| Prins Cyclization | Acid-catalyzed reaction of an alkene with a carbonyl compound. |

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Initial investigations into the chemical compound this compound have revealed a significant scarcity of publicly available scientific literature and data. While the chemical structure suggests its potential as a reactive intermediate in organic synthesis, detailed research findings, particularly concerning its specific applications in the synthesis of complex heterocyclic systems like thienopyridines and benzimidazoles, as well as its use in biochemical assays, are not readily found in accessible scientific databases and publications.

The provided outline for an article focusing on this specific compound, including sections on its synthetic applications and biochemical roles, cannot be substantiated with the currently available information. Searches for its use as a precursor in thienopyridine and benzimidazole (B57391) synthesis, or as a substrate in enzyme studies, did not yield specific results for this compound.

While the broader class of α-chloro ketones are well-documented as versatile building blocks in organic chemistry, often utilized for their ability to undergo nucleophilic substitution reactions, information directly pertaining to the reactivity and applications of the 2-methyloxolane derivative is absent. General synthetic routes for thienopyridines and benzimidazoles frequently employ chloroacetyl precursors, but none of the reviewed literature specifically names or details the use of this compound.

Consequently, a comprehensive and scientifically accurate article adhering to the requested detailed outline cannot be generated at this time. The lack of specific research on this compound prevents a thorough discussion of its derivatization strategies and applications as requested.

Future Research Directions and Emerging Methodologies Pertaining to 2 Chloro 1 2 Methyloxolan 3 Yl Ethanone

Development of Novel Stereoselective Synthetic Pathways

The presence of two stereocenters in the 2-methyloxolan-3-yl core necessitates precise control over stereochemistry during synthesis. Future research will undoubtedly focus on developing novel and efficient stereoselective pathways to access all possible stereoisomers of the target molecule.

Current strategies for synthesizing substituted tetrahydrofurans often involve methods like intramolecular cyclizations or cycloadditions. nih.govnih.gov For instance, formal [3+2]-cycloadditions can be employed to construct the tetrahydrofuran (B95107) ring with a degree of stereocontrol. nih.gov An iridium-catalyzed asymmetric formal [3+2] cycloaddition between carboxylic acids and vinylcyclopropanes has been reported to produce highly enantioenriched tetrahydrofurans under mild conditions. acs.org Another approach involves the Matteson homologation of chiral boronic esters, which can be used to build highly substituted tetrahydrofurans stereoselectively. uni-saarland.de

Future methodologies could expand upon these foundations, exploring new catalytic systems and reaction designs. Key areas of development may include:

Organocatalysis: The use of small organic molecules as catalysts to induce enantioselectivity is a rapidly growing field. Designing chiral catalysts, such as proline derivatives or chiral phosphoric acids, for the key ring-forming or chlorination steps could provide a metal-free and highly selective route.

Transition-Metal Catalysis: Developing novel rhodium, palladium, or iridium catalysts could enable new types of asymmetric cyclizations or functionalizations. acs.org For example, catalytic denitrogenation of 1-tosyl-1,2,3-triazoles can lead to dihydrofurans with good to excellent trans-distereoselectivity, which could be precursors to the desired saturated ring system. acs.org

Biocatalysis: Employing enzymes, either isolated or in whole-cell systems, could offer unparalleled stereoselectivity. Enzymes such as oxidoreductases or hydrolases could be used to resolve racemic intermediates or to catalyze key stereodetermining steps in the synthesis.

The α-chloroketone moiety also requires stereochemical consideration if the carbon atom is prochiral. While traditional methods for α-chlorination of ketones can be effective, they often lack stereocontrol. mdpi.com Future research will likely focus on developing enantioselective chlorination reactions, possibly using chiral electrophilic chlorine sources or phase-transfer catalysis with chiral catalysts.

A comparison of potential stereoselective strategies is outlined below:

| Methodology | Potential Advantages | Potential Challenges |

| Asymmetric Organocatalysis | Metal-free, environmentally benign, high enantioselectivities. | Catalyst loading, substrate scope, reaction times. |

| Transition-Metal Catalysis | High turnover numbers, broad substrate scope, diverse reactivity. | Metal contamination of products, cost of precious metals, ligand synthesis. |

| Biocatalysis | Exceptional stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, substrate specificity, product inhibition. |

| Chiral Auxiliary Methods | Reliable, predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary. |

Exploration of Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

Modern chemical synthesis places a strong emphasis on sustainability. Future research into 2-Chloro-1-(2-methyloxolan-3-yl)ethanone will prioritize the development of green and sustainable synthetic protocols, aligning with the twelve principles of green chemistry. sigmaaldrich.com

Key areas for green chemistry innovation include:

Bio-based Feedstocks: The tetrahydrofuran core is a prime target for synthesis from renewable resources. rsc.org Research into converting biomass-derived molecules like furfural (B47365) or succinic acid into the necessary precursors for the 2-methyloxolane ring will be a significant focus. rsc.orgresearchgate.net For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF) itself is a bio-based solvent derived from sources like corncobs. sigmaaldrich.comresearchgate.net

Greener Solvents: The replacement of hazardous and volatile organic solvents is a critical goal. Future syntheses will likely employ safer, bio-derivable alternatives such as 2-MeTHF, cyclopentyl methyl ether (CPME), or ethyl lactate. researchgate.netrsc.org These solvents can offer advantages in terms of reduced environmental impact and improved safety profiles. sigmaaldrich.com

Catalytic Processes: Shifting from stoichiometric reagents to catalytic alternatives minimizes waste. This includes using catalytic amounts of acids or bases instead of bulk quantities and developing highly efficient metal or organocatalysts that can be used at low loadings and recycled. Iron-catalyzed C-H activation of ethers represents an efficient and green method for certain transformations. organic-chemistry.org

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or mechanochemistry can reduce reaction times and energy consumption compared to conventional heating.

Integration into Automated and Flow Chemistry Platforms

The synthesis of complex organic molecules is increasingly benefiting from automation and continuous flow technologies. springerprofessional.demdpi.com These platforms offer significant advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, easier scalability, and the ability to perform reactions that are difficult or dangerous in batch mode. uc.ptsci-hub.se

Future research will likely focus on adapting the synthesis of this compound to flow chemistry platforms. springerprofessional.de This could involve:

Telescoped Reactions: Designing a continuous sequence where multiple synthetic steps are performed in-line without isolating intermediates. uc.pt This "telescoping" of reactions improves efficiency and reduces waste.

In-line Purification: Integrating purification modules, such as solid-phase scavengers or liquid-liquid extraction units, directly into the flow path to remove byproducts and unreacted reagents.

Hazardous Reagent Handling: The generation and use of potentially hazardous intermediates, such as those involving diazomethane (B1218177) for chain extension to form the ketone, can be made much safer in a flow reactor. researchgate.netnuph.edu.ua Flow systems generate and consume such reagents in small quantities continuously, avoiding the accumulation of dangerous amounts. researchgate.netnuph.edu.ua A hybrid approach combining continuous-flow generation of diazoketones with a subsequent batch halogenation step has been shown to enhance safety and scalability for the synthesis of α-chloroketones. researchgate.net

The integration of artificial intelligence and machine learning with these automated platforms could further accelerate the discovery and optimization of synthetic routes.

Design and Synthesis of Advanced Chemical Probes and Tags Based on the Compound's Scaffold

The α-chloroketone functional group is a reactive electrophile capable of forming covalent bonds with nucleophilic residues in biomolecules, such as cysteine or histidine. This reactivity makes the this compound scaffold an attractive starting point for the design of chemical probes and activity-based tags.

Future research in this area could involve:

Fluorescent Probes: Attaching a fluorophore to the oxolane ring would create a probe for labeling specific proteins or enzymes. The probe's fluorescence could be designed to change upon covalent modification of its target, allowing for real-time monitoring of biological processes. The development of tunable fluorescent probes with excitation and emission wavelengths across the visible to near-infrared spectrum is an active area of research. rsc.org

Affinity-Based Probes: Incorporating a biotin (B1667282) tag would enable the use of the compound in affinity pull-down experiments. After labeling its biological target, the biotinylated complex can be isolated using streptavidin-coated beads, allowing for the identification of the target protein.

Photoaffinity Labels: The scaffold could be modified to include a photo-reactive group, such as a diazirine or an aryl azide. This would allow for light-induced covalent cross-linking to interacting proteins, providing a powerful tool for mapping protein-protein interactions.

The stereochemistry of the oxolane ring could be systematically varied to investigate how target binding and reactivity are affected by the three-dimensional shape of the probe, potentially leading to highly selective tools for chemical biology research.

Q & A

Q. What are the optimized synthetic routes for 2-chloro-1-(2-methyloxolan-3-yl)ethanone, and how do reaction conditions influence yield?

The synthesis typically involves alkylation or acylation of a 2-methyloxolan precursor. A biphasic liquid–solid system (e.g., dry acetone with K₂CO₃ and catalytic KI) at 60°C is effective for introducing the chloroethanone moiety, as demonstrated in analogous chloro-ethanone syntheses . Key steps:

- Precursor preparation : React 2-methyloxolan-3-amine with 2-chloroacetyl chloride under controlled temperatures (0–5°C) to avoid side reactions.

- Purification : Use HPLC to monitor reaction progress and isolate the product (yields: 44–78%) .

- Critical parameters : Solvent polarity, base strength, and reaction time significantly impact regioselectivity and byproduct formation.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR resolves the chloroethanone carbonyl signal (δ ~200–210 ppm) and oxolane ring protons (δ 3.5–4.5 ppm). Multiplicity in DEPT-135 confirms methyl and methine groups .

- LC/MS : Validates molecular weight (C₈H₁₁ClO₂: 182.64 g/mol) and detects isotopic patterns for chlorine .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. How does the oxolane ring influence the compound’s stability under varying storage conditions?

The 2-methyloxolan ring enhances conformational rigidity, reducing hydrolysis susceptibility compared to linear ether analogs. Stability studies recommend:

- Storage : –20°C in anhydrous DMSO or ethanol to prevent moisture-induced degradation.

- Handling : Use inert atmospheres (N₂/Ar) during reactions to avoid oxidation of the chloro group .

Advanced Research Questions

Q. What crystallographic insights exist for this compound, and how can SHELX refine its structural model?

Single-crystal X-ray diffraction (SCXRD) reveals:

- Crystal system : Triclinic (P1) with unit cell parameters a = 7.5488 Å, b = 9.9706 Å, c = 12.9887 Å, α = 106.783°, β = 93.022°, γ = 102.347° .

- Intramolecular interactions : Short C–H···O and C–H···Cl contacts stabilize the conformation (Table 1).

| Interaction | Distance (Å) | Angle (°) |

|---|---|---|

| C8–H8···O1 | 2.42 | 145 |

| C12–H12···Cl1 | 2.75 | 127 |

Methodology : Use SHELXL for refinement, applying twin-law corrections for high-resolution data. SHELXE resolves phase problems in low-symmetry crystals .

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and biological interactions?

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces. Predict nucleophilic attack sites (e.g., carbonyl carbon) .

- Docking studies : Simulate binding to cytochrome P450 enzymes using AutoDock Vina. The oxolane ring’s steric bulk may hinder interactions compared to planar analogs .

Q. What structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Substitutions on the oxolane ring and ethanone chain modulate activity:

- Methyl group (C2) : Increases lipophilicity (logP ~1.8), enhancing membrane permeability.

- Chlorine position : Para-substitution on analogous aryl ethanones improves antimicrobial potency by 30% .

| Analog | Bioactivity (IC₅₀) | Key Modification |

|---|---|---|

| 2-Chloro-1-(3-methyloxolan-3-yl)ethanone | 12 µM | Oxolane ring isomer |

| 2-Bromo-1-(2-methyloxolan-3-yl)ethanone | 8 µM | Bromine substitution |

Methodology : Synthesize analogs via Suzuki coupling or nucleophilic substitution, then validate using MTT assays .

Q. What mechanisms underlie the compound’s toxicity in cellular models?

- Reactive oxygen species (ROS) : Chloroethanone derivatives induce mitochondrial ROS, measured via DCFH-DA fluorescence (2-fold increase at 50 µM) .

- Metabolic pathways : CYP3A4-mediated oxidation generates reactive intermediates, detected via glutathione adducts in LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.